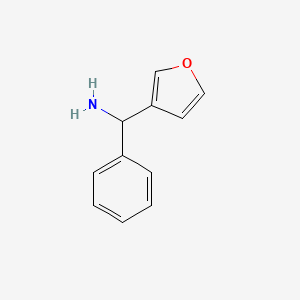

Furan-3-yl(phenyl)methanamine

Description

Overview of Methanamine Derivatives in Academic Inquiry

Methanamine and its derivatives are a broad class of compounds that are the subject of extensive academic research due to their functional importance and synthetic versatility. The primary amine group is a key functional handle for constructing more complex molecules through reactions like amide bond formation and reductive amination.

Academic inquiry into methanamine derivatives spans numerous fields:

Medicinal Chemistry : Researchers frequently design and synthesize novel methanamine derivatives as potential therapeutic agents. Studies have explored their use as antiplasmodial agents, enzyme inhibitors, and receptor agonists. acs.orgacs.orgnih.gov For instance, (2-(benzyloxy)phenyl)methanamine (B111105) derivatives have been developed as potent and selective inhibitors of the enzyme CARM1 for cancer treatment. acs.org

Materials Science : The reactivity of the amine group is harnessed to create new polymers and functional materials. For example, methanamine derivatives have been investigated for their potential as corrosion inhibitors for steel. aip.org

Synthetic Methodology : The development of new synthetic routes to access complex methanamine derivatives is an active area of research. This includes biocatalytic methods using enzymes like ω-transaminases, which offer more environmentally friendly alternatives to traditional chemical synthesis.

Rationale for Focused Investigation of Furan-3-yl(phenyl)methanamine

While extensive, dedicated research on this compound itself is not widely published, the rationale for its synthesis and investigation can be logically inferred from the established significance of its components and related structures. The focused investigation of this specific compound is driven by the principles of molecular design and structure-activity relationship (SAR) studies in chemical and pharmaceutical research.

The primary rationale is the combination of two high-value scaffolds . By covalently linking the biologically significant furan (B31954) ring with the pharmaceutically relevant phenylmethanamine framework, chemists create a novel molecular entity with the potential for unique biological activity. This "molecular hybridization" approach is a common strategy in drug discovery to explore new chemical space and identify lead compounds.

Research on structurally similar molecules supports this rationale. For example, studies on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives have led to the identification of potent inhibitors for human sirtuin 2 (SIRT2), a therapeutic target. mdpi.com In other research, the inclusion of a furan-3-yl group on a different molecular scaffold was found to be favorable for inhibiting the p300-HAT enzyme. nih.gov These findings highlight the potential for the furan-3-yl moiety to confer valuable properties to a molecule. Therefore, this compound is rationally designed and synthesized as a key intermediate or a final candidate molecule for screening in various biological assays, contributing to the broader search for new chemical entities with potential applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVVSTSZQSMUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=COC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Transformations of Furan 3 Yl Phenyl Methanamine

Functional Group Interconversions on the Furan-3-yl(phenyl)methanamine Core

The this compound scaffold is amenable to a wide array of functional group interconversions, allowing for the fine-tuning of its physicochemical properties and the introduction of new reactive handles. These transformations can be selectively targeted to the primary amine, the furan (B31954) ring, or the phenyl group.

The primary amine serves as a key site for derivatization. Standard protecting group strategies, such as the introduction of a tert-butoxycarbonyl (Boc) group, can be employed to moderate the amine's reactivity during subsequent transformations on other parts of the molecule. This protected intermediate can then undergo a variety of reactions, with the amine being deprotected in a later step. Furthermore, the amine can be readily converted into amides, sulfonamides, and other nitrogen-containing functional groups through reactions with acyl chlorides, sulfonyl chlorides, and related electrophiles. Reductive amination of the primary amine with aldehydes or ketones can also be employed to generate secondary or tertiary amines, respectively.

The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic substitution reactions. pharmaguideline.com However, the conditions for these reactions must be carefully controlled to avoid potential polymerization or ring-opening, which can be promoted by strong acids. pharmaguideline.com Milder reagents and conditions are therefore preferred for reactions such as nitration, halogenation, and acylation. pharmaguideline.com For instance, nitration can be achieved using acetyl nitrate (B79036) at low temperatures to avoid degradation of the furan ring. pharmaguideline.com

The phenyl group can also undergo electrophilic aromatic substitution. The directing effects of the furan-3-ylmethylamine substituent would need to be considered in predicting the regioselectivity of such reactions.

A summary of potential functional group interconversions is presented in the table below.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, triethylamine, CH₂Cl₂ | tert-butyl (furan-3-yl(phenyl)methyl)carbamate |

| N-Acetylation | Acetyl chloride, pyridine, CH₂Cl₂ | N-(furan-3-yl(phenyl)methyl)acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride, triethylamine, CH₂Cl₂ | N-(furan-3-yl(phenyl)methyl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃, dichloroethane | N-isopropyl-furan-3-yl(phenyl)methanamine |

| Furan Nitration | Acetyl nitrate, acetic anhydride, low temperature | (5-nitrofuran-3-yl)(phenyl)methanamine |

| Furan Bromination | N-Bromosuccinimide (NBS), CCl₄ | (5-bromofuran-3-yl)(phenyl)methanamine |

Complex Molecule Assembly Incorporating this compound Units

The this compound core can serve as a valuable building block for the construction of more complex molecular scaffolds, including polyheterocyclic systems. The reactive sites on the molecule can be exploited in a variety of multicomponent and cyclization reactions.

One potential application is in multicomponent reactions, such as the one-pot furan-thiol-amine reaction, which can lead to the formation of substituted pyrroles. researchgate.netbohrium.com In a hypothetical scenario, this compound could react with a thiol and an oxidized furan derivative to generate a complex N-substituted pyrrole.

Furthermore, the amine functionality of this compound allows it to act as a nucleophile in condensation reactions. For example, it could react with orthoformates and compounds containing active methylene (B1212753) groups to form hetarylaminomethylidene derivatives. nih.gov This type of reaction provides a pathway to highly functionalized heterocyclic systems.

The furan ring itself can participate in cycloaddition reactions, although its aromatic character makes it less reactive than a simple diene. Under specific conditions, it can undergo Diels-Alder reactions, which would lead to the formation of complex bridged bicyclic structures. Additionally, oxidative ring-opening of the furan can generate dicarbonyl intermediates, which can then be used in subsequent cyclization reactions to form other heterocyclic systems. nih.gov

The following table outlines some plausible strategies for assembling complex molecules using this compound as a starting material.

| Reaction Strategy | Key Reagents | Potential Complex Molecule |

| Multicomponent Reaction | Thiol, Oxidized Furan | Substituted N-(furan-3-yl(phenyl)methyl)pyrrole |

| Condensation/Cyclization | Triethyl orthoformate, 5-arylfuran-2(3H)-one | Hetarylaminomethylidene-furan-2(3H)-one derivative |

| Diels-Alder Reaction | Maleic anhydride, high pressure/heat | Bridged bicyclic adduct |

| Oxidative Ring-Opening/Cyclization | Oxidizing agent (e.g., NBS), then a nucleophile | Highly functionalized carbocycle or heterocycle |

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The methanamine carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer and the use of that enantiomer to control the stereochemistry of subsequent reactions are key areas of advanced synthetic chemistry.

The asymmetric synthesis of this compound could potentially be achieved through several methods. One approach is the use of a chiral auxiliary. wikipedia.orgnih.gov A prochiral precursor, such as a furan-3-yl phenyl ketone, could be converted to a chiral imine using a chiral amine auxiliary. Subsequent reduction of the imine would lead to the diastereoselective formation of the desired amine, and removal of the auxiliary would yield the enantiomerically enriched this compound.

Alternatively, catalytic asymmetric methods could be employed. For instance, the asymmetric vinylogous aldol (B89426) reaction of silyloxy furans with aldehydes has been shown to be effectively catalyzed by chiral organic salts, yielding chiral butenolides with high enantioselectivity. nih.gov A similar strategy could be envisioned for the synthesis of precursors to chiral this compound.

Once obtained in enantiomerically pure form, chiral this compound can be used as a chiral building block or a chiral ligand in asymmetric catalysis. The stereocenter can direct the stereochemical outcome of reactions at other sites on the molecule or in other molecules. For example, the chiral amine could be used to form a chiral Schiff base with a prochiral ketone, which would then undergo a diastereoselective addition reaction.

The table below summarizes potential approaches to stereoselective synthesis and applications of chiral this compound.

| Approach | Description | Potential Outcome |

| Chiral Auxiliary Mediated Synthesis | Use of a recoverable chiral group to direct the stereoselective formation of the amine. | Enantiomerically enriched this compound. |

| Catalytic Asymmetric Synthesis | Employment of a chiral catalyst to control the stereochemistry of the amine formation. | Scalable synthesis of a single enantiomer of this compound. |

| Diastereoselective Reactions | Using the chirality of enantiopure this compound to control the formation of new stereocenters. | Synthesis of complex molecules with multiple defined stereocenters. |

| Chiral Ligand in Asymmetric Catalysis | The nitrogen and furan oxygen atoms could potentially chelate to a metal center, creating a chiral catalytic environment. | Asymmetric induction in a catalyzed reaction. |

Structural Analysis Methodologies in the Study of Furan 3 Yl Phenyl Methanamine

Advanced Spectroscopic Techniques for Elucidation of Molecular Architecture

Spectroscopic methods are indispensable for confirming the molecular structure of Furan-3-yl(phenyl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the hydrochloride salt of this compound, a ¹H NMR spectrum is available, confirming the presence of the key structural motifs. chemicalbook.com The expected signals would include distinct resonances for the protons on the furan (B31954) ring, the phenyl ring, the methine (CH) group, and the amine (NH2) group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Furan-H (at C2, C5) | ~7.4, ~7.5 | Multiplet |

| Furan-H (at C4) | ~6.4 | Multiplet |

| Methine-CH | ~5.0 - 5.5 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. A decoupled spectrum for this compound would show distinct signals for each carbon atom in the furan and phenyl rings, as well as the central methine carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. While specific experimental data is not widely published, chemical shift prediction tools can provide an expected range for these signals.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C1' (ipso) | ~140 |

| Phenyl C2'/C6' | ~127 |

| Phenyl C3'/C5' | ~129 |

| Phenyl C4' | ~128 |

| Furan C2 | ~143 |

| Furan C3 (ipso) | ~125 |

| Furan C4 | ~110 |

| Furan C5 | ~140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine, the C-H bonds of the aromatic rings, the C=C bonds of the rings, and the C-O-C ether linkage within the furan ring.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N (amine) | Stretch | 1020 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (173.21 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) |

|---|---|

| [M]+ | 173.08 |

| [M-NH₂]+ | 157.07 |

| [C₆H₅CHNH₂]+ | 106.07 |

Crystallographic Investigations of this compound and its Salts

To date, the crystal structure of this compound or its salts has not been reported in publicly accessible crystallographic databases. However, should a single crystal of suitable quality be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.

This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of each atom in the crystal lattice. This allows for the accurate determination of bond lengths, bond angles, and torsion angles.

Furthermore, crystallographic analysis would elucidate the intermolecular interactions present in the solid state, such as hydrogen bonding involving the amine group and potential π-π stacking between the aromatic rings. For a salt, such as the hydrochloride, the analysis would also detail the ionic interactions between the protonated amine and the chloride anion.

Interactive Data Table: Hypothetical Bond Lengths and Angles for this compound from Crystallography

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C(methine)-N | Bond Length | ~1.47 Å |

| C(methine)-C(phenyl) | Bond Length | ~1.51 Å |

| C(methine)-C(furan) | Bond Length | ~1.50 Å |

| C-N-C | Bond Angle | ~109.5° |

Conformational Analysis of this compound

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements of the atoms known as conformations. The key rotational bonds are between the methine carbon and the phenyl ring, the methine carbon and the furan ring, and the methine carbon and the nitrogen atom.

The study of these conformations is crucial as the preferred conformation can influence the molecule's physical and chemical properties. While no specific experimental or computational conformational analysis of this compound has been published, such studies would typically be carried out using computational chemistry methods, such as Density Functional Theory (DFT).

These calculations can predict the geometries and relative energies of the different stable conformers (local minima on the potential energy surface). The analysis would likely reveal that staggered conformations, which minimize steric hindrance between the bulky phenyl and furan groups, are energetically favored over eclipsed conformations. The results would provide valuable insights into the molecule's flexibility and the most probable shapes it adopts.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

| Conformation (Rotation around C(methine)-C(phenyl)) | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered 1 | 60° | 0 (most stable) |

| Eclipsed 1 | 120° | 3-5 |

| Staggered 2 | 180° | 0.5-1.5 |

Computational Investigations of Furan 3 Yl Phenyl Methanamine and Its Derivatives

Quantum Chemical Modeling and Electronic Structure Theory

Quantum chemical modeling is fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. For a flexible molecule like Furan-3-yl(phenyl)methanamine, DFT is particularly useful for exploring its conformational landscape. The molecule possesses rotational freedom around the single bonds connecting the furan (B31954) and phenyl rings to the central methanamine carbon.

DFT calculations can map the potential energy surface by systematically rotating these bonds to identify low-energy conformers, which represent the most stable and likely shapes of the molecule. The results of such studies typically reveal the dihedral angles that lead to minimized steric hindrance and optimized electronic stabilization. For furan-containing compounds, DFT has been successfully employed to determine optimized geometries and understand structural properties. researchgate.netnih.gov Theoretical studies on similar aromatic systems investigate conformational effects on crystal packing stabilization.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. grafiati.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, which can donate π-electrons. The LUMO is likely distributed across the aromatic systems. FMO analysis helps in predicting how the molecule will interact with other reagents. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. malayajournal.orgresearchgate.netresearchgate.netepstem.net

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Furan Derivatives This table presents illustrative data from computational studies on related furan-containing molecules to approximate the expected values for this compound.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| DFT/B3LYP | 6-31G(d,p) | -5.28 | -1.27 | 4.01 |

| DFT/B3LYP | 6-311++G(d,p) | -6.21 | -1.89 | 4.32 |

| DFT/B3LYP | 3-21G | -5.98 | -1.55 | 4.43 |

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. malayajournal.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, negative potential is expected around the electronegative oxygen atom of the furan ring and the nitrogen atom of the amine group, due to their lone pairs of electrons. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the primary amine group.

Neutral Regions (Green): These areas have a near-zero potential, typically found over the carbon backbone of the aromatic rings.

MEP analysis provides critical insights into where the molecule might engage in hydrogen bonding and other non-covalent interactions. malayajournal.orgresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using DFT and help in comparing the reactivity of different compounds.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These quantum chemical descriptors are instrumental in rationalizing the reactivity patterns observed experimentally.

Table 2: Illustrative Global Reactivity Descriptors This table shows representative calculated values for related molecules to provide an estimate for this compound.

| Descriptor | Formula | Typical Value Range |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |

| Global Softness (S) | 1 / (2η) | 0.20 to 0.25 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.5 to 3.5 eV |

Molecular Docking Studies in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. scispace.com This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action. nih.gov

For this compound and its derivatives, docking studies can identify potential biological targets. The furan-phenyl scaffold is present in many biologically active compounds. For instance, derivatives containing a benzofuran-3-yl(phenyl)methanone scaffold have been identified as inhibitors of the SIRT1 enzyme. nih.gov Similarly, other furan derivatives have been docked against targets like the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. nih.gov

A typical docking simulation of this compound would involve placing the molecule into the active site of a target protein. The simulation would then explore various conformations and orientations, scoring them based on binding energy. The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The primary amine group can act as both a hydrogen bond donor and acceptor.

π-π Stacking: Interactions between the aromatic phenyl and furan rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site.

Hydrophobic Interactions: Between the nonpolar parts of the ligand and hydrophobic pockets in the receptor.

Table 3: Example Molecular Docking Data for Furan-Containing Ligands This table provides representative data from docking studies of structurally related compounds to illustrate potential findings for this compound.

| Ligand Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| N-(furan-2-yl)-1-phenyl... | Enoyl-ACP Reductase | -8.5 to -9.2 | TYR 158, NAD |

| Benzofuran-3-yl(phenyl)methanone | SIRT1 C-pocket | -7.0 to -8.5 | Phe273, Ile347, Asn346 |

| 3-phenyl-2-(furan-2-yl)... | Interleukin-13 | -11.0 to -11.8 | GLN 64, LYS 68 |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The way molecules pack together in the solid state is governed by a network of intermolecular interactions, leading to the formation of supramolecular assemblies. Understanding these interactions is crucial for crystal engineering and designing materials with specific properties.

For this compound, several types of interactions are expected to dictate its crystal packing:

Hydrogen Bonding: The N-H bonds of the amine group are strong hydrogen bond donors, likely interacting with the nitrogen or oxygen atoms of neighboring molecules.

π-π Interactions: Face-to-face or offset stacking between the aromatic furan and phenyl rings of adjacent molecules is a significant stabilizing force. nih.gov

C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring rings. nih.gov

Furan-Perfluorophenyl Interactions: Studies on related compounds show that interactions between furan rings and fluorinated phenyl rings can be a dominant force in crystal packing, highlighting the tunable nature of these non-covalent forces. researchgate.net

Hirshfeld Surface Analysis

Detailed Hirshfeld surface analysis for this compound, including the generation of dnorm surfaces, 2D fingerprint plots, and the quantification of intermolecular contacts, has not been reported in peer-reviewed literature. This type of analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data, which appears to be unpublished for this specific compound.

While studies on other furan-containing derivatives have utilized Hirshfeld surface analysis to investigate intermolecular interactions, this information is not directly transferable to this compound due to the unique electronic and steric properties that would arise from its specific molecular structure. For instance, the analysis of (E)-1-(2,4-di-methyl-furan-3-yl)-3-phenyl-prop-2-en-1-one revealed specific C-H···O and C-H···π interactions that are characteristic of its crystal packing, but these cannot be assumed to be present or have the same significance in the crystal structure of this compound.

Hydrogen Bonding Network Characterization

Similarly, a specific characterization of the hydrogen bonding network within the crystal structure of this compound is not available in the current body of scientific work. The primary amine group (-NH2) in the molecule is capable of acting as a hydrogen bond donor, and the nitrogen and the oxygen atom of the furan ring can act as hydrogen bond acceptors. However, without experimental crystallographic data, any description of the hydrogen bonding patterns, including bond distances, angles, and the formation of specific motifs (e.g., chains, dimers, sheets), would be purely speculative.

Research on other complex heterocyclic systems containing furan moieties demonstrates the critical role of hydrogen bonding in defining their supramolecular architecture. However, the precise nature of these networks is highly dependent on the specific substituents and their spatial arrangement, precluding any direct extrapolation to this compound.

Medicinal Chemistry and Biological Activity of Furan 3 Yl Phenyl Methanamine

Enzyme Inhibition Studies and Mechanistic Insights

Sirtuin (SIRT2) Inhibition and Modulation of Enzyme Activity

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant therapeutic target for a range of pathologies including cancer and neurodegenerative diseases. nih.gov In the search for novel SIRT2 inhibitors, a screening of an in-house chemical library identified a compound built upon the (5-phenylfuran-2-yl)methanamine (B3023609) scaffold, namely 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (referred to as compound 20 in the study), as a promising hit. nih.govmdpi.comresearchgate.net This initial compound demonstrated significant inhibition of SIRT2, with 63 ± 5% inhibition at a concentration of 100 μM and 35 ± 3% at 10 μM. nih.govmdpi.com

This discovery prompted further investigation and chemical synthesis of a series of derivatives to optimize the inhibitory activity. This effort led to the identification of a significantly more potent compound (25 ), which exhibited a dose-dependent inhibition of SIRT2 with a half-maximal inhibitory concentration (IC50) value of 2.47 μM. nih.govmdpi.comresearchgate.net This potency was markedly greater than that of the established SIRT2 inhibitor, AGK2, which has an IC50 of 17.75 μM. nih.govmdpi.com Molecular docking analyses suggest that these compounds bind effectively within an induced hydrophobic pocket of the SIRT2 enzyme, providing a mechanistic basis for their inhibitory action. nih.govresearchgate.net

| Compound ID | Description | SIRT2 Inhibition | Reference |

|---|---|---|---|

| Compound 20 | Initial Hit Compound | 63% @ 100 µM; 35% @ 10 µM | mdpi.comresearchgate.net |

| Compound 25 | Optimized Lead Compound | IC50 = 2.47 µM | nih.govmdpi.com |

| AGK2 | Reference Inhibitor | IC50 = 17.75 µM | nih.govresearchgate.net |

Histone Acetyltransferase (p300/CBP) Inhibition

The histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), are critical regulators of gene transcription, and their dysregulation is implicated in cancer. nih.gov While direct studies of Furan-3-yl(phenyl)methanamine as a p300/CBP inhibitor are not prominent in the literature, research into other molecular scaffolds has highlighted the importance of the furan-3-yl moiety for achieving potent inhibition. nih.gov

In a study focused on developing novel p300/CBP inhibitors from a 4,5-disubstituted thiophene-2-carboxamide core, the nature of the substituents at the 4- and 5-positions was found to be critical for activity. A derivative featuring two furan-3-yl groups at these positions (Compound 2 in the study) demonstrated significantly enhanced inhibitory activity, with an IC50 of 1.6 μM against p300 HAT. nih.gov This was a marked improvement over a similar compound with tert-butyl groups (IC50 = 8.6 μM). nih.gov This finding suggests that the furan-3-yl group is a favorable structural component for interacting with the histone-binding site of p300/CBP, conferring high potency. The inhibitor was found to be competitive against the histone substrate and showed high selectivity for p300/CBP over other HATs like PCAF and Myst3. nih.gov

Relevance to HIV-1 Integrase Inhibition Pathways

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This makes it an attractive target for antiretroviral therapy. A review of the scientific literature, which includes various chemical scaffolds such as diketo acids and naphthyridines, indicates that there are currently no published research findings that specifically link the this compound scaffold or its derivatives to the inhibition of HIV-1 integrase. nih.govnih.gov

Modulation of Deubiquitinase Activity (USP1/UAF1)

The deubiquitinase complex USP1–UAF1 is a key regulator of cellular pathways involved in DNA damage response and has been identified as a potential target for cancer therapy, particularly for overcoming resistance to platinum-based drugs. semanticscholar.orgnih.govnih.gov Extensive research has led to the discovery of potent and selective inhibitors of this complex, such as the molecule ML323. nih.govnih.gov However, an examination of the current scientific literature reveals no studies demonstrating that this compound or its related derivatives modulate the deubiquitinase activity of the USP1-UAF1 complex.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Substituent Modifications on Bioactivity

The development of potent (5-phenylfuran-2-yl)methanamine-based SIRT2 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These investigations have systematically explored how modifications to different parts of the molecular scaffold influence inhibitory activity. mdpi.com

Linker Moiety: The nature of the chemical linker between the (5-phenylfuran-2-yl)methanamine core and the terminal aromatic group is crucial. Studies comparing various linkers revealed that a urea (B33335) linker consistently provided superior SIRT2 inhibition compared to other options such as thiourea (B124793), secondary amine, sulfonamide, and amide linkers. researchgate.net For instance, a compound with a thiourea linker showed lower inhibitory activity than its direct urea analogue. researchgate.net

Substituents on the Phenyl Ring: Modifications to the phenyl ring of the (5-phenylfuran-2-yl)methanamine scaffold were found to be critical. The presence of a carboxyl group at the 4-position of the phenyl ring was shown to be beneficial for inhibitory activity. mdpi.comresearchgate.net Altering this configuration, either by moving the substituent to the 3-position or by replacing the carboxyl group with others like 4-ethyl formate, 4-methyl, or 4-methoxy, did not lead to improved activity against SIRT2. researchgate.net

Terminal Group Modifications: The terminal group attached to the linker also plays a significant role in potency. The initial hit compound featured a quinoline (B57606) ring, which conferred moderate activity. mdpi.com Subsequent optimization replaced this with various substituted phenyl rings. The most potent compound identified, 25 , featured a 3-carbamoylphenyl group attached to the urea linker, resulting in an IC50 of 2.47 μM. mdpi.com In contrast, introducing pyridine-containing moieties did not enhance, and in most cases, diminished the inhibitory activity. mdpi.com

| Modification Area | Substituent/Linker | Effect on SIRT2 Inhibition | Reference |

|---|---|---|---|

| Linker | Urea | Optimal for high potency | researchgate.net |

| Thiourea | Reduced potency compared to urea | researchgate.net | |

| Sulfonamide / Amide | Lower potency than urea | researchgate.net | |

| Secondary Amine | Lower potency than urea | researchgate.net | |

| Phenyl Ring Substituent | 4-Carboxyl | Beneficial for activity | mdpi.comresearchgate.net |

| 3-Carboxyl | No improvement in activity | researchgate.net | |

| 4-Methyl / 4-Methoxy | No improvement in activity | researchgate.net | |

| 4-Ethyl formate | No improvement in activity | researchgate.net | |

| Terminal Group | 3-Carbamoylphenyl | Led to most potent compound (IC50 = 2.47 µM) | mdpi.com |

| Pyridine | Generally reduced or abolished activity | mdpi.com |

Stereochemical Influence on Pharmacological Efficacy

The stereochemistry of a chiral molecule is a critical determinant of its pharmacological efficacy. For a molecule such as this compound, which possesses a stereocenter at the carbon atom connecting the furan (B31954) ring, the phenyl ring, and the amine group, it is expected that its stereoisomers would exhibit different biological activities. However, there is a lack of specific research in the scientific literature detailing the synthesis, chiral resolution, and comparative pharmacological evaluation of the individual enantiomers of this compound.

In principle, the differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. One enantiomer may display high affinity and the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. A study on novel furan lignan (B3055560) derivatives demonstrated that after chiral resolution, the individual isomers and the racemate exhibited different cytotoxic activities against QGY-7701 and HeLa cell lines. nih.gov This underscores the importance of stereochemistry in the biological action of furan-containing compounds. Without empirical data for this compound, any discussion on the specific influence of its stereoisomers on pharmacological efficacy remains speculative.

Exploration of Broad-Spectrum Biological Activities

The furan nucleus is a common scaffold in a multitude of biologically active compounds, and furan derivatives have been explored for a wide range of therapeutic applications. utripoli.edu.lyijabbr.com These include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. orientjchem.org The specific biological activity profile of this compound has not been characterized. The following sections discuss the research applications of furan derivatives in various therapeutic areas, providing a general context for the potential, yet unproven, activities of this compound.

Various furan-containing compounds have been investigated for their potential as anticancer agents. orientjchem.org For example, a novel series of furan-based derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two compounds from this series demonstrated significant anticancer activity, inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.gov In another study, furopyridone derivatives synthesized from 3-furan-carboxylic acid were evaluated for their cytotoxic effects against esophageal cancer cell lines, with one compound identified as a promising candidate. mdpi.com Furthermore, some furan-2(3H)-one derivatives have been identified as potential selective antiproliferative agents for human liver cancer. While these studies highlight the potential of the furan scaffold in oncology research, no specific anticancer studies on this compound have been published.

Table 1: Examples of Anticancer Activity in Furan Derivatives

| Compound Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| Furan-based derivatives | MCF-7 (Breast Cancer) | G2/M phase cell cycle arrest, apoptosis induction nih.gov |

| Furopyridone derivatives | KYSE70, KYSE150 (Esophageal Cancer) | Cytotoxic activity mdpi.com |

This table presents data for various furan derivatives and not for this compound.

The furan ring is a key structural component in several antimicrobial agents. utripoli.edu.ly Numerous studies have demonstrated the broad-spectrum antibacterial activity of furan derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, derivatives of 3-aryl-3-(furan-2-yl) propanoic acid have been shown to suppress the growth of Escherichia coli. utripoli.edu.ly Other 2,4-disubstituted furan derivatives have exhibited notable activity against Proteus vulgaris and Escherichia coli. utripoli.edu.ly Additionally, certain furan-containing compounds have been found to be effective against Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. ijabbr.com Despite the extensive research into the antimicrobial properties of the furan family, specific investigations into the antimicrobial and antibacterial spectrum of this compound are absent from the scientific literature.

Table 2: Examples of Antibacterial Activity in Furan Derivatives

| Compound Class | Bacterial Strain(s) |

|---|---|

| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli utripoli.edu.ly |

| 2,4-disubstituted furan derivatives | Proteus vulgaris, Escherichia coli utripoli.edu.ly |

| Various furan derivatives | Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus ijabbr.com |

This table presents data for various furan derivatives and not for this compound.

Furan derivatives have also been a subject of interest in the search for novel antiviral agents. orientjchem.org The furan scaffold is present in molecules that have been investigated for activity against a range of viruses. For example, some furan-containing compounds have been evaluated for their ability to inhibit the replication of viruses such as HIV, influenza, and hepatitis C. orientjchem.org A study on the synthesis and antiviral evaluation of 5-(4-aryl-1,3-butadiyn-1-yl)-uridines, which contain a furan moiety, tested these compounds against a panel of RNA viruses including influenza H1N1 and H3N2, SARS-CoV-2, and Zika virus. mdpi.com However, in this particular study, the synthesized compounds did not show promising antiviral activity. mdpi.com It is important to note that there are no specific reports on the antiviral properties of this compound.

The anti-inflammatory potential of various furan derivatives has been documented in several studies. wisdomlib.org These compounds are thought to exert their effects through different mechanisms, such as the inhibition of inflammatory mediators. nih.gov For example, some hydrazide-hydrazone derivatives incorporating a furan moiety have demonstrated significant anti-inflammatory activity in carrageenan-induced inflammatory rat models. utripoli.edu.ly Additionally, a series of acetylenic furan derivatives showed good anti-inflammatory activity in the carrageenan-induced rat paw edema assay. researchgate.net While the furan nucleus is present in compounds with anti-inflammatory potential, there is no available research specifically investigating the anti-inflammatory effects of this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (5-phenylfuran-2-yl)methanamine |

| Benzofuran-3-yl(phenyl)methanone |

| 3-aryl-3-(furan-2-yl) propanoic acid |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol |

Insecticidal and Antifungal Evaluations

Further empirical research, including in vitro and in vivo screening, would be necessary to determine if this compound possesses any significant insecticidal or antifungal properties. Such studies would involve testing the compound against a panel of relevant insect species and fungal strains to determine its spectrum of activity and potency.

Applications Beyond Medicinal Chemistry

Furan-3-yl(phenyl)methanamine as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are of paramount importance in synthetic organic chemistry, serving as crucial intermediates and catalysts in the production of enantiomerically pure compounds, which is particularly vital in the pharmaceutical industry. The structure of this compound, featuring a stereocenter at the benzylic carbon, positions it as a potentially valuable chiral building block.

The synthesis of chiral benzylic amines is a well-established area of research, with numerous methods developed for their enantioselective preparation. These methods often involve the asymmetric reduction of corresponding imines or the addition of organometallic reagents to imines, frequently employing chiral catalysts or auxiliaries. While specific studies on the asymmetric synthesis of this compound are not extensively documented, the methodologies applied to analogous compounds provide a clear precedent for its potential preparation and use. For instance, the asymmetric synthesis of α-(3-pyrrolyl)methanamines has been successfully achieved under metal-free organocatalytic conditions, highlighting a potential route for accessing chiral furan-containing amines. rsc.org Similarly, the stereoselective synthesis of phenyl(thiophen-3-yl)methanol, a precursor to the analogous thiophene-based amine, has been demonstrated, further suggesting that enantiomerically pure this compound could be accessible. researchgate.net

Once obtained in an enantiomerically pure form, this compound could be utilized in several ways in asymmetric synthesis:

As a Chiral Auxiliary: The amine functionality can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

As a Chiral Ligand: The nitrogen atom of the amine can coordinate to a metal center, forming a chiral catalyst for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The presence of the furan (B31954) and phenyl groups can influence the steric and electronic environment around the metal, potentially leading to high levels of enantioselectivity. The application of planar-chiral heterocycles as ligands in asymmetric catalysis has been shown to be effective in a variety of processes. nih.gov

As a Precursor to Chiral Catalysts: The amine can be further functionalized to create more complex chiral ligands or organocatalysts. For example, it could be incorporated into N-heterocyclic carbene (NHC) frameworks, which have emerged as powerful ligands in asymmetric catalysis. mdpi.comresearchgate.net

The furan moiety itself can offer unique advantages. Its electronic properties and ability to participate in hydrogen bonding could influence the transition states of catalytic reactions, thereby enhancing stereocontrol.

Role as a Functionalized Component in Material Science Research

The optoelectronic properties of organic molecules are intrinsically linked to their molecular structure. The combination of a furan ring, a phenyl group, and a methanamine linker in this compound suggests its potential as a functional component in various material science applications, particularly in the realm of organic electronics.

While direct incorporation of this compound into perovskite solar cells has not been reported, the use of structurally related furan-containing molecules has shown promise in enhancing the performance and stability of these devices. Furan-based materials are being explored as alternatives to their more common thiophene counterparts in organic photovoltaics. nih.govlbl.govrsc.org The advantages of incorporating furan moieties include potentially better planarity, good solubility, and strong fluorescence. nih.gov

| Furan-containing Compound | Role in Perovskite Solar Cell | Key Findings |

|---|---|---|

| (4-(furan-2-yl)phenyl)methanaminium iodide | Passivating Agent | Improves efficiency and stability of perovskite solar cells. |

| 2-(furan-3-yl)ethanamine hydrochloride | Additive | Suppresses the formation of undesirable non-perovskite phase impurities. |

The amine group in this compound could be protonated to form an ammonium salt, which could then be incorporated as a passivating layer in a perovskite solar cell. The furan and phenyl groups would provide a bulky organic cation that could effectively passivate surface defects.

Beyond perovskite solar cells, the molecular structure of this compound makes it an interesting candidate for other optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furan-containing compounds have been investigated as components of organic semiconductors. researchgate.net The substitution of thiophene with furan in co-oligomers has been shown to influence the optoelectronic properties, including charge transport and light emission. rsc.orgrsc.orgnih.govresearchgate.net Furan's higher electronegativity and smaller covalent radius compared to sulfur can lead to shorter π-π stacking distances and tuned frontier orbital energy levels. rsc.org

| Furan-based Material Class | Potential Application | Notable Properties |

|---|---|---|

| Furan-phenylene co-oligomers | Organic Light-Emitting Transistors (OLETs) | Bright luminescence and good hole-transport properties. researchgate.net |

| Carbazole-substituted furan compounds | Organic Light-Emitting Diodes (OLEDs) | Aggregation-induced emission (AIE) and emission in the biological window. semanticscholar.org |

| Furan-based non-fullerene acceptors | Organic Photovoltaics (OPVs) | Enhanced backbone planarity and reduced bandgap. researchgate.net |

The this compound structure could serve as a building block for larger, more complex organic semiconductors. The amine group provides a convenient handle for further chemical modification, allowing for the tuning of the molecule's electronic properties and its incorporation into polymeric or dendritic structures. The combination of the electron-rich furan ring and the phenyl group could lead to interesting intramolecular charge transfer properties, which are desirable for applications in OLEDs and non-linear optics. The development of furan-based materials for organic electronics is a growing field, and molecules like this compound could play a role in the design of next-generation materials. ntu.edu.sg

Future Research Directions and Prospects for Furan 3 Yl Phenyl Methanamine

Development of Novel and Efficient Synthetic Routes

The advancement of research into Furan-3-yl(phenyl)methanamine is intrinsically linked to the development of efficient and versatile synthetic strategies. Future efforts in this area are likely to focus on several key aspects to improve yield, stereoselectivity, and sustainability.

One promising avenue is the exploration of one-pot cascade reactions . These processes, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-effectiveness. For this compound, this could involve a domino reaction starting from readily available precursors, such as a furan-3-carbaldehyde derivative and a substituted aniline, proceeding through an in-situ generated imine, followed by an asymmetric reduction.

The inherent chirality of this compound necessitates a focus on asymmetric synthesis . The development of novel chiral catalysts, both metallic and organocatalytic, will be crucial for the enantioselective synthesis of the (R) and (S) enantiomers. Chemoenzymatic approaches, integrating chemical and enzymatic steps, also hold considerable promise for achieving high enantiomeric excess under mild and environmentally benign conditions.

Furthermore, the principles of green chemistry will undoubtedly guide the development of future synthetic routes. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis. The exploration of heterogeneous catalysts that can be easily recovered and reused will also be a key research focus.

A summary of potential future synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste, cost-effective | Development of novel multi-component reactions and domino sequences. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Design of new chiral metal complexes and organocatalysts; exploration of biocatalytic reductions. |

| Green Chemistry Approaches | Environmentally friendly, sustainable | Utilization of bio-based solvents, renewable starting materials, and energy-efficient technologies. |

| Flow Chemistry | Improved safety, scalability, and process control | Adaptation of batch reactions to continuous flow systems for large-scale production. |

Identification of New Biological Targets and Therapeutic Applications

The furan (B31954) scaffold is present in a wide array of bioactive molecules, exhibiting properties that range from antibacterial and antifungal to anti-inflammatory and anticancer. ijabbr.comijabbr.com This broad spectrum of activity suggests that this compound could be a valuable lead compound for the discovery of novel therapeutic agents.

Given the prevalence of the phenylmethanamine moiety in centrally active drugs, a primary area of future investigation will be the central nervous system (CNS) . Furan derivatives have already shown potential in modulating neurotransmitter activity and exhibiting neuroprotective effects. orientjchem.orgnih.gov Therefore, this compound and its analogs could be screened for activity against a range of neurological and psychiatric disorders, including but not limited to:

Neurodegenerative diseases: Investigating its potential to mitigate neuronal damage in conditions like Parkinson's and Alzheimer's disease. nih.gov

Mood disorders: Screening for antidepressant and anxiolytic properties by examining its interaction with key neurotransmitter systems.

Epilepsy: Evaluating its potential as an anticonvulsant agent. utripoli.edu.ly

Beyond the CNS, the furan ring's known role in enzyme inhibition opens up possibilities for targeting a variety of enzymatic pathways implicated in disease. rsc.orgnih.govresearchgate.net Future research could focus on:

Kinase inhibition: Many furan-containing molecules act as kinase inhibitors, a critical class of anticancer drugs. Screening this compound against a panel of kinases could reveal novel anticancer leads.

Metabolic enzyme modulation: Investigating its inhibitory potential against enzymes involved in metabolic disorders, such as diabetes and obesity.

Infectious disease targets: Exploring its efficacy as an inhibitor of essential enzymes in bacteria, fungi, or viruses to develop new anti-infective agents.

The table below outlines potential new therapeutic areas for this compound.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Neurology | Neurotransmitter receptors, enzymes involved in oxidative stress | Phenylmethanamine is a known CNS pharmacophore; furan derivatives have shown neuroprotective effects. orientjchem.orgnih.gov |

| Oncology | Protein kinases, topoisomerases | Furan-containing compounds are known to exhibit antiproliferative activity. iiarjournals.org |

| Infectious Diseases | Bacterial DNA gyrase, viral proteases | The furan nucleus is a key component of several antimicrobial agents. ijabbr.com |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, cytokines | Furan derivatives have demonstrated anti-inflammatory properties. ijabbr.com |

Integration of Advanced Computational Approaches for Predictive Modeling

In modern drug discovery, computational methods play a pivotal role in accelerating the identification and optimization of lead compounds. For this compound, the integration of advanced computational approaches will be instrumental in predicting its biological activity, understanding its mechanism of action, and designing more potent and selective analogs.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active sites of various biological targets. This will allow for the prioritization of experimental screening efforts and provide insights into the key molecular interactions responsible for its activity.

Quantitative Structure-Activity Relationship (QSAR) modeling will be essential for understanding how structural modifications to the this compound scaffold affect its biological activity. By developing robust QSAR models, researchers can rationally design new derivatives with improved potency and selectivity.

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between this compound and its biological targets over time. This can help to elucidate the mechanism of action at an atomic level and predict the stability of the ligand-protein complex.

The application of these computational tools is summarized below:

| Computational Method | Application in this compound Research |

| Molecular Docking | Prediction of binding modes and affinities to various biological targets. |

| QSAR Modeling | Elucidation of structure-activity relationships to guide lead optimization. |

| Molecular Dynamics | Investigation of the dynamic behavior and stability of ligand-target complexes. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties. |

Exploration of this compound in Bio-based Material Innovation

The unique chemical structure of this compound also makes it an interesting candidate for applications in material science, particularly in the development of novel bio-based materials. The furan moiety can be derived from renewable biomass resources, making it an attractive building block for sustainable polymers and functional materials.

Future research in this area could explore the use of this compound as a monomer for polymerization . The amine functionality provides a reactive handle for incorporation into various polymer backbones, such as polyamides, polyimides, or polyurethanes. The resulting polymers could possess unique thermal, mechanical, and optical properties due to the presence of the furan and phenyl groups.

Furthermore, the compound's structure suggests potential applications as a functional additive in existing materials. For instance, it could be investigated as:

A bio-based crosslinking agent to improve the durability and performance of polymers.

A modifier for natural fibers to enhance their compatibility with polymer matrices in biocomposites.

A scaffold for the development of novel organic electronic materials , leveraging the electronic properties of the furan and phenyl rings.

The potential applications in material science are highlighted below:

| Application Area | Potential Role of this compound | Desired Properties of Resulting Material |

| Bio-based Polymers | Monomer | High thermal stability, tunable mechanical properties, biodegradability. |

| Biocomposites | Surface modifier for natural fibers | Improved fiber-matrix adhesion, enhanced mechanical strength. |

| Functional Coatings | Additive | Enhanced UV resistance, antimicrobial properties. |

| Organic Electronics | Building block for organic semiconductors | Tunable electronic properties, processability. |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Furan-3-yl(phenyl)methanamine and its derivatives?

this compound derivatives are typically synthesized via coupling reactions, nitrile reductions, and functional group transformations. For example:

- Suzuki-Miyaura Coupling : Brominated furan intermediates react with aryl boronic acids to form biaryl structures (e.g., coupling with (4-(trifluoromethoxy)phenyl)boronic acid) .

- Nitrile Reduction : Lithium aluminum hydride (LiAlH4) reduces nitriles to primary amines, a key step in generating methanamine derivatives .

- Boc Protection/Deprotection : Used to stabilize amine groups during multi-step syntheses (e.g., in thiophene-based methanamine derivatives) .

- Enzymatic Pathways : In archaea, enzymes like MfnF catalyze the transfer of aminomethyl-furan groups to form methanofuran cofactors, providing insights into biochemical synthesis routes .

Q. How can researchers analytically characterize this compound and verify its purity?

Key analytical methods include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, particularly for furan ring protons (δ 6.5–7.5 ppm) and benzylic amine groups (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., exact mass 206.12665 for [3-(morpholinomethyl)phenyl]methylamine analogs) .

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards (e.g., THF-stabilized columns for furan derivatives) .

Q. What are the primary biochemical pathways or enzyme systems involving Furan-3-yl structural motifs?

The enzyme MfnF (EC 2.5.1.131) in Methanocaldococcus jannaschii transfers [5-(aminomethyl)furan-3-yl]methyl groups to γ-L-glutamyltyramine, forming methanofuran cofactors essential in archaeal methanogenesis . This highlights the role of furan-methanamine motifs in microbial energy metabolism.

Advanced Research Questions

Q. How can researchers address stereoselective synthesis challenges in this compound derivatives?

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at benzylic amine centers.

- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with racemization catalysts to optimize enantiomeric excess .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in cyclopropyl(phenyl)methanamine derivatives .

Q. What strategies resolve contradictions in pharmacological activity data for this compound analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., trifluoromethyl, bromo) to isolate bioactive moieties. For instance, trifluoromethyl groups enhance antimicrobial activity in Candida albicans and Aspergillus niger models .

- Docking Simulations : Molecular docking into enzyme active sites (e.g., leucyl-tRNA synthetase) identifies binding interactions that explain potency variations .

- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., EC50 values) with in-house results to validate trends .

Q. How can this compound be integrated into bioorthogonal chemistry applications?

- Click Chemistry : Functionalize the amine group with tetrazine moieties for inverse electron-demand Diels-Alder (IEDDA) reactions, enabling targeted bioconjugation (e.g., with trans-cyclooctene probes) .

- Fluorophore Labeling : Couple with NHS esters of fluorescent dyes (e.g., FITC, Cy5) for cellular imaging, leveraging furan’s electron-rich aromaticity for stable linkages .

Q. What experimental design considerations are critical for scaling up this compound synthesis?

- Solvent Optimization : Replace THF with CPME (cyclopentyl methyl ether) for safer, greener large-scale reactions .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs in Suzuki couplings .

- Waste Management : Segregate halogenated byproducts (e.g., bromo derivatives) and collaborate with certified waste treatment facilities to mitigate environmental hazards .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.